Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate
Description
Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a sulfamoyl-substituted benzoyl group and a propenyl substituent at position 3 of the benzothiazole core. Its molecular architecture combines a benzoate ester (for lipophilicity), a sulfamoyl group (common in enzyme inhibitors), and an imino linkage, which may confer rigidity to the structure.
Properties
IUPAC Name |
ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5S2/c1-4-18-30-24-17-14-21(27(33)36-6-3)19-25(24)37-28(30)29-26(32)20-12-15-23(16-13-20)38(34,35)31(5-2)22-10-8-7-9-11-22/h4,7-17,19H,1,5-6,18H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXFCKXSACLBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C(=O)OCC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate, a complex organic compound, has garnered attention due to its potential biological activities. This article delves into the compound's biological properties, including its antitumor and antimicrobial activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C28H27N3O5S2, with a molecular weight of 549.66 g/mol. The compound features a benzothiazole backbone, which is known for its diverse biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C28H27N3O5S2 |
| Molecular Weight | 549.66 g/mol |
| Purity | ≥ 95% |
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives. Specifically, compounds similar to this compound have demonstrated significant activity against various cancer cell lines.
- Mechanism of Action : The mechanism by which these compounds exert their antitumor effects often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, in a study involving different derivatives, it was noted that certain benzothiazole compounds showed IC50 values as low as 6.26 μM against HCC827 cells, indicating potent growth inhibition .
- Case Studies : In vitro assays have shown that these compounds exhibit higher efficacy in two-dimensional (2D) cultures compared to three-dimensional (3D) cultures. This suggests that while the compounds are effective in controlled environments, further research is needed to evaluate their efficacy in more complex biological systems .
Antimicrobial Activity
Antimicrobial properties of related benzothiazole derivatives have also been explored extensively:
- Testing Methods : Antimicrobial activity was evaluated using broth microdilution methods against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). These tests revealed that several derivatives exhibited promising antibacterial activity .
- Results Summary : Compounds structurally related to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
Comparative Analysis of Biological Activities
| Activity Type | Compound Type | IC50/ MIC Values | Notes |
|---|---|---|---|
| Antitumor | Benzothiazole Derivatives | 6.26 μM (HCC827) | High potency in cell cultures |
| Antimicrobial | Benzothiazole Derivatives | Comparable to ampicillin | Effective against Gram-positive and Gram-negative bacteria |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfamoyl and Benzothiazole Moieties
Key Analog: Ethyl 2-[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate (CAS: 850909-42-1)
- Structural Differences: Sulfamoyl Group: Bis(prop-2-enyl)sulfamoyl vs. ethyl(phenyl)sulfamoyl. Position 3 Substituent: Methyl vs. prop-2-enyl. The propenyl group in the target compound may enhance metabolic stability or alter binding interactions due to its unsaturated bond .
- Physicochemical Properties :
Table 1: Substituent-Driven Comparisons
Comparison with Ethyl Benzoate Derivatives (I-6230, I-6232, etc.)
Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) share the ethyl benzoate core but differ in substituents:
- Key Differences: Heterocyclic Moieties: Pyridazine (I-6230) or methylisoxazole (I-6273) vs. benzothiazole in the target compound. These heterocycles influence electron distribution and hydrogen-bonding capacity.
- Biological Relevance : Pyridazine-containing derivatives (e.g., I-6230) are often explored for cardiovascular or CNS applications, whereas benzothiazoles are prioritized in oncology .
Comparison with Benzothiazole-Based Pharmaceuticals
Benzothiazoles such as 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazole-4-carbaldehyde () highlight the impact of fluorine and pyrazole substituents:
- Fluorine Substituent: Enhances metabolic stability and membrane permeability.
- Crystal Packing: notes π–π stacking and C–H···π interactions in benzothiazole derivatives, which may stabilize the target compound’s conformation in solid states .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Ethyl 2-[4-[ethyl(phenyl)sulfamoyl]benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate?
- Methodology : Utilize reflux conditions with substituted benzaldehydes in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by solvent evaporation and column chromatography for purification . Key steps include controlling stoichiometry (e.g., 0.001 mol of starting materials) and reaction time (4–6 hours). Characterization should combine NMR, FT-IR, and LC-MS to confirm imine bond formation and sulfamoyl group integrity.
Q. How can researchers confirm the structural identity of this benzothiazole derivative?
- Methodology : X-ray crystallography is critical for resolving asymmetric units and dihedral angles between aromatic rings (e.g., pyrazole and benzothiazole systems). Non-classical interactions like π–π stacking (3.7 Å centroid distances) and C–H···π bonds stabilize the crystal lattice, as observed in related benzothiazole derivatives . Pair crystallographic data with computational modeling (DFT) to validate bond lengths and angles.
Q. What are the foundational biological activities associated with this compound?
- Methodology : Screen for antiviral, antitumor, or anti-inflammatory activity using in vitro assays (e.g., HIV-1 protease inhibition or MTT cytotoxicity tests). Compare results to structurally similar benzothiazoles, such as 6-fluoro-1,3-benzothiazole derivatives, which show IC₅₀ values in the micromolar range against tumor cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodology : Conduct comparative studies using standardized assay protocols. For example, discrepancies in IC₅₀ values may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or solvent systems (DMSO vs. ethanol). Replicate experiments under controlled conditions and apply statistical tools (ANOVA) to assess significance .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodology : Modify the prop-2-enyl or ethyl sulfamoyl groups to enhance solubility. For instance, introduce polar substituents (e.g., hydroxyl or carboxyl groups) or employ prodrug approaches (e.g., ester hydrolysis). Monitor bioavailability via HPLC analysis of plasma samples post-administration in rodent models .
Q. How does the compound interact with biological targets at the molecular level?
- Methodology : Perform molecular docking simulations using crystal structures of target proteins (e.g., HIV-1 protease or COX-2). Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD) and ITC (isothermal titration calorimetry) for thermodynamic profiling .
Experimental Design & Data Analysis
Q. What experimental designs are suitable for evaluating the compound’s environmental impact?
- Methodology : Adopt a split-plot design (as in agricultural studies) to test abiotic/biotic degradation. For example, partition experiments into:
- Main plots : Soil vs. aquatic systems.
- Subplots : pH (4–9) and temperature (15–35°C).
- Sub-subplots : Exposure time (0–90 days).
Quantify residual compound levels via LC-MS/MS and assess ecotoxicity using Daphnia magna bioassays .
Q. How can researchers validate the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (ICH guidelines):
- Conditions : 40°C/75% RH (relative humidity) for 6 months.
- Analysis : Monitor degradation products via UPLC-PDA and identify impurities >0.1% using HRMS. Compare degradation pathways (e.g., hydrolysis of the imine bond vs. ester cleavage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
